Ciclazindol hydrochloride is a tetracyclic compound that was developed in the mid to late 1970s as an antidepressant and anorectic agent. It primarily functions as a norepinephrine reuptake inhibitor, with a secondary action as a dopamine reuptake inhibitor. Unlike many other antidepressants, ciclazindol does not significantly affect serotonin transport or receptors, nor does it interact with muscarinic acetylcholine receptors or alpha-adrenergic receptors. It has been noted for its potential local anesthetic properties and its ability to block sodium and potassium channels .
The synthesis of ciclazindol involves several steps to construct its tetracyclic framework, particularly featuring a chlorophenyl group. The specific synthetic routes are not extensively documented in public literature, but they generally involve the formation of a pyrimidoindole core through various organic reactions.
Technical details regarding specific reaction pathways remain scarce due to limited available literature .
Ciclazindol hydrochloride has the following molecular characteristics:
The compound appears as a solid powder and is soluble in dimethyl sulfoxide. Its stability is maintained under proper storage conditions, which include keeping it dry and dark at low temperatures .
Ciclazindol undergoes several chemical reactions that are crucial for its functional modifications:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution processes. The outcomes of these reactions depend heavily on the specific conditions employed during synthesis .
The mechanism of action of ciclazindol primarily involves the inhibition of norepinephrine reuptake, which enhances norepinephrine levels in synaptic clefts, thereby exerting an antidepressant effect. Additionally, ciclazindol shows some affinity for dopamine transporters but does not significantly influence serotonin pathways.
These properties suggest that ciclazindol hydrochloride can be effectively utilized in experimental settings where precise dosing and stability are required .
Ciclazindol has been investigated primarily for its potential uses in treating depression and obesity due to its anorectic properties. Although it was never marketed as a therapeutic agent, research continues into its pharmacological effects and possible applications in neuropharmacology.
Ciclazindol hydrochloride (C₁₇H₁₆Cl₂N₂O) is a tetracyclic compound featuring an indole core fused to a pyrimidine ring, with a 3-chlorophenyl group at position 10 and a hydroxyl group at the bridgehead carbon. The molecular weight of the free base is 298.77 g/mol, as confirmed by high-resolution mass spectrometry [2] [5]. The crystalline solid exhibits a density of 1.35 g/cm³ and a calculated boiling point of 475.4°C, reflecting extensive molecular packing facilitated by hydrogen bonding and π-stacking interactions [5].
Stereochemically, the bridgehead carbon (C10) adopts a tertiary alcohol configuration, creating a chiral center. However, ciclazindol hydrochloride is typically administered as a racemate due to negligible stereoselectivity in norepinephrine/dopamine transporter binding [2]. Computational models (ChemAxon) predict a polar surface area of 35.83 Ų and moderate lipophilicity (LogP = 2.92), aligning with its balanced blood-brain barrier permeability [6]. The chloride ion forms an ionic bond with the protonated nitrogen in the piperazine-like ring, enhancing aqueous solubility compared to the free base [7].
Parameter | Value | Method |
---|---|---|
Molecular Formula (free base) | C₁₇H₁₅ClN₂O | Elemental Analysis [5] |
Exact Mass | 298.0873 Da | HRMS [6] |
Hydrogen Bond Donors | 1 (OH group) | Computational Prediction [6] |
Hydrogen Bond Acceptors | 3 (N,O,N) | Computational Prediction [6] |
Rotatable Bonds | 1 (C10-Cphenyl bond) | X-ray Crystallography [5] |
The synthetic route to ciclazindol hydrochloride begins with reductive amination as a key step. A published pathway involves condensation of 2,3,4,10-tetrahydropyrimido[1,2-a]indole with 3-chlorobenzaldehyde under acidic catalysis, followed by sodium borohydride reduction to yield the secondary amine. Subsequent hydrochlorination in ethanol/ethyl acetate produces the final salt with 70% isolated yield [5].
Critical optimization focuses on bromination selectivity: An alternative route employs bromination of 1-(3-chlorophenyl)-1-ethanol using phosphorus tribromide in toluene at 0–5°C, achieving >85% yield without dihalogenated byproducts [9]. This bromo-intermediate undergoes nucleophilic displacement with 2,3,4,10-tetrahydropyrimido[1,2-a]indole in refluxing acetonitrile, followed by hydrolysis to liberate the tertiary alcohol. Final purification involves crystallization from ethyl acetate/methanol (4:1), yielding pharmaceutical-grade material (>99.5% purity) [5] [9].
Method | Key Step | Yield (%) | Advantage |
---|---|---|---|
Reductive Amination [5] | NaBH₄ reduction of Schiff base | 70 | Fewer steps |
Bromination Route [9] | Alkyl bromide displacement | 65 | Higher stereocontrol |
One-Pot Condensation [5] | Acid-catalyzed cyclization | 58 | Reduced solvent use |
Scale-up challenges include controlling exotherms during bromination and minimizing residual solvents. Replacing dichloromethane with ethyl acetate in extraction steps reduces environmental impact while maintaining yield [9].
Solubility and Partitioning
Ciclazindol hydrochloride demonstrates pH-dependent solubility: freely soluble in acidic aqueous media (≥50 mg/mL at pH 2.0), moderately soluble in methanol (18.7 mg/mL), and sparingly soluble in neutral water (0.22 mg/mL) [5] [6]. The experimental LogD₇.₄ is 1.85 ± 0.12, consistent with its moderate lipophilicity and CNS penetration capability [2].
Spectroscopic Properties
Stability Profiling
Accelerated stability studies (40°C/75% RH) show <0.5% degradation after 4 weeks in sealed amber vials. Critical degradation pathways include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7